molecular formula C16H14FN3O2 B1370628 methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011370-87-8

methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B1370628
CAS No.: 1011370-87-8
M. Wt: 299.3 g/mol
InChI Key: AQTUFWSVUJSSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds constitute the backbone of modern medicinal chemistry, representing cyclic organic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur within their ring systems. These compounds are distinguished from their carbocyclic counterparts by the presence of non-carbon atoms that significantly influence their electronic properties, reactivity patterns, and biological interactions. The classification of heterocyclic compounds follows systematic approaches based on ring size, degree of saturation, and the nature and number of heteroatoms present in the cyclic framework.

The most fundamental classification divides heterocyclic compounds into aliphatic and aromatic categories, with aromatic heterocycles receiving particular attention in pharmaceutical applications due to their enhanced stability and unique electronic characteristics. Five-membered and six-membered ring systems represent the most extensively studied and medicinally relevant heterocyclic frameworks, with compounds such as pyridine, thiophene, pyrrole, and furan serving as foundational structures for countless pharmaceutical agents. Statistical analysis reveals that more than 85 percent of all biologically active chemical entities contain at least one heterocyclic component, while 59 percent of United States Food and Drug Administration-approved drugs specifically incorporate nitrogen-containing heterocycles.

The pyrazolo[3,4-b]pyridine system represents a sophisticated bicyclic heterocycle formed through the fusion of a pyrazole ring with a pyridine ring, creating a framework that combines the beneficial properties of both constituent heterocycles. This particular arrangement belongs to the broader family of pyrazolopyridines, which encompasses five distinct congeners based on different fusion patterns: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers. The structural complexity inherent in these fused systems provides multiple sites for chemical modification, enabling medicinal chemists to fine-tune biological activity, selectivity, and pharmacokinetic properties through strategic substitution patterns.

Heterocycle Class Ring Size Heteroatoms Drug Examples Therapeutic Areas
Pyrazolo[3,4-b]pyridines 5+6 (fused) 3 Nitrogen Various experimental compounds Anticancer, Antibacterial
Quinolines 6+6 (fused) 1 Nitrogen Chloroquine, Quinidine Antimalarial, Antiarrhythmic
Pyrimidines 6 2 Nitrogen 5-Fluorouracil, Methotrexate Anticancer
Imidazoles 5 2 Nitrogen Metronidazole, Clotrimazole Antibiotic, Antifungal

Historical Development of Pyrazolo[3,4-b]pyridine-Based Scaffolds

The historical trajectory of pyrazolo[3,4-b]pyridine chemistry traces its origins to the pioneering work of Ortoleva in 1908, who achieved the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine derivative through the treatment of diphenylhydrazone with pyridine in the presence of iodine. This seminal discovery established the foundational synthetic methodology for accessing pyrazolo[3,4-b]pyridine frameworks and demonstrated the feasibility of constructing these complex bicyclic systems through relatively straightforward chemical transformations. The significance of this early work extends beyond its immediate synthetic achievement, as it opened new avenues for heterocyclic chemistry research and laid the groundwork for subsequent developments in this field.

Following Ortoleva's initial breakthrough, Bulow made substantial contributions to the field in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives using a different strategic approach. Bulow's methodology involved starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was subsequently treated with 1,3-diketones in glacial acetic acid, representing one of the earliest examples of what would become a widely adopted synthetic strategy for pyrazolo[3,4-b]pyridine construction. This approach demonstrated the versatility of pyrazole-based starting materials and established important precedents for modern synthetic methodologies in this area.

The evolution of synthetic approaches to pyrazolo[3,4-b]pyridines has followed two primary strategic pathways: pyridine formation onto a preexisting pyrazole ring, and pyrazole formation onto a preexisting pyridine ring. The latter approach has gained particular prominence in contemporary synthetic chemistry, typically involving the use of hydrazine or substituted hydrazine derivatives in combination with pyridine rings containing appropriate leaving groups at position C2 and electrophilic groups at position C3. These methodological advances have enabled systematic exploration of structure-activity relationships and facilitated the development of increasingly sophisticated pyrazolo[3,4-b]pyridine derivatives.

Recent decades have witnessed remarkable progress in catalyst development for pyrazolo[3,4-b]pyridine synthesis, with copper-catalyzed formal [3+3] cycloaddition reactions emerging as particularly effective methodologies. The implementation of copper(II) acetylacetonate as a catalyst has enabled efficient and mild reaction conditions while achieving high yields, representing a significant advancement over traditional synthetic approaches. Additionally, the development of cascade 6-endo-dig cyclization reactions has provided switchable access to both halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines, further expanding the synthetic toolkit available to medicinal chemists.

Significance of Substitution Patterns in Bioactive Pyrazolo[3,4-b]pyridines

The biological activity of pyrazolo[3,4-b]pyridine derivatives demonstrates profound dependence on substitution patterns, with specific structural modifications capable of dramatically altering pharmacological profiles and therapeutic potential. Structure-activity relationship studies have consistently revealed that the steric bulkiness of substituents on the pyrazolo[3,4-b]pyridine core, the positioning of distal hydrophobic tail components, and the spatial relationships between different functional groups represent critical determinants of biological activity. These observations have guided rational drug design efforts and enabled the development of increasingly potent and selective compounds within this chemical class.

The significance of fluorine substitution in pharmaceutical design cannot be overstated, and pyrazolo[3,4-b]pyridine derivatives exemplify the strategic application of fluorine-containing substituents to enhance biological activity. The 4-fluorophenyl group present in methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a carefully designed structural element that can influence molecular interactions, metabolic stability, and pharmacokinetic properties. Fluorine atoms contribute unique characteristics including increased lipophilicity, enhanced metabolic stability, and modified electronic properties that can lead to improved binding affinity and selectivity for biological targets.

Recent research has demonstrated that amino-pyrazolopyridines exhibit particularly promising biological activities, with compounds containing specific substitution patterns showing significant anticancer and anti-inflammatory properties. Detailed studies have revealed that compounds such as 3a, 3b, and 3g induced apoptotic cell death in cancer cell lines with half-maximal inhibitory concentration values ranging from 27.6 to 36.5 micromolar after 72 hours of treatment. Furthermore, these same compounds demonstrated nuclear factor kappa B inhibition activity with half-maximal inhibitory concentration values between 4.7 and 39.8 micromolar, highlighting the potential for dual-action therapeutic mechanisms.

Compound Substitution Pattern Primary Activity IC₅₀ Value Cell Line
3a Amino-pyrazolopyridine Apoptosis induction 36.5 ± 3.9 μM K562
3b Amino-pyrazolopyridine Apoptosis induction 27.6 ± 4.5 μM K562
3g Amino-pyrazolopyridine Apoptosis induction 35.0 ± 2.3 μM K562
2g Cu(II)-synthesized derivative Antibacterial 2 μg/mL MIC MRSA

The development of copper-catalyzed synthetic methodologies has enabled systematic exploration of substitution effects, with compound 2g demonstrating exceptional antibacterial activity against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration of 2 micrograms per milliliter. This compound also exhibited impressive activity against vancomycin-resistant Enterococci, piperacillin-resistant Pseudomonas aeruginosa, and extended-spectrum beta-lactamase-producing Escherichia coli, demonstrating broad-spectrum antibacterial potential. Additionally, compound 2g showed superior anticancer activity compared to standard doxorubicin against the HepG2 cancer cell line, with a growth inhibition value of 0.01 micromolar, highlighting the therapeutic versatility inherent in appropriately substituted pyrazolo[3,4-b]pyridine frameworks.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-9-8-13(16(21)22-3)14-10(2)19-20(15(14)18-9)12-6-4-11(17)5-7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUFWSVUJSSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 3,6-dimethyl-2,4-pentanedione in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization, such as amide bond formation.

Conditions Product Yield References
6M HCl, reflux, 6–8 h1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85–90%
2M NaOH, EtOH/H₂O, reflux, 4hSame as above78–82%

Mechanism :

  • Base-mediated : Nucleophilic hydroxide attack at the carbonyl carbon, followed by elimination of methanol.

  • Acid-mediated : Protonation of the ester oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Aminolysis with Hydrazines

The ester reacts with hydrazine hydrate to form carbohydrazide derivatives, which are intermediates for further heterocyclic syntheses.

Conditions Product Yield References
NH₂NH₂·H₂O, EtOH, reflux, 3–5 h1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide75–80%

Applications :

  • The hydrazide product serves as a precursor for Schiff bases, thiosemicarbazides, or heterocyclic scaffolds like triazoles .

Nucleophilic Substitution

While the parent compound lacks a halogen substituent for classical SN reactions, derivatives with leaving groups (e.g., 5-chloro analogues) undergo nucleophilic substitutions. For example:

Substrate Nucleophile Conditions Product Yield References
5-Chloro derivative (analogue)KSCNDMF, 100°C, 4h5-Thiocyano-substituted pyrazolopyridine70%
5-Chloro derivative (analogue)NaN₃DMSO, 80°C, 6h5-Azido-substituted pyrazolopyridine65%

Limitation : The absence of a halogen at position 5 in the target compound restricts direct substitution.

Coupling Reactions

Pyrazolo[3,4-b]pyridines with halogen substituents (e.g., bromine) participate in Suzuki-Miyaura cross-couplings. For the target compound, functionalization via its carboxylic acid derivative enables amide couplings.

Reaction Type Conditions Product Yield References
Amide formationEDC/HOBt, RNH₂, DMF, rt, 12h4-Carboxamide derivatives60–75%

Example :

  • Reaction with benzylamine yields 1-(4-fluorophenyl)-3,6-dimethyl-N-benzyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

Reduction and Oxidation

  • Reduction : The ester group can be reduced to a primary alcohol using LiAlH₄, though this is less common due to competing side reactions.

  • Oxidation : The methyl groups at positions 3 and 6 are resistant to mild oxidants. Strong oxidants (e.g., KMnO₄) may degrade the core structure.

Key Structural Insights

  • Reactivity Hotspots :

    • The ester group at position 4 is the primary site for hydrolysis, aminolysis, and transesterification.

    • The 4-fluorophenyl group is inert under standard conditions but may participate in directed ortho-metalation under specialized protocols.

  • Stability :

    • The pyrazolo[3,4-b]pyridine core remains intact under acidic/basic hydrolysis conditions but decomposes under prolonged exposure to strong oxidants.

Scientific Research Applications

PPAR Activation

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as selective agonists for PPARα, which plays a crucial role in lipid metabolism and glucose homeostasis. Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been shown to activate PPARα effectively:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrazolo[3,4-b]pyridine skeleton can significantly influence PPARα activation. For instance, studies demonstrated that this compound activates PPARα with comparable efficacy to fenofibrate but at lower concentrations, suggesting a favorable therapeutic profile for managing dyslipidemia .

Antimicrobial and Antiproliferative Activities

The pyrazolo[3,4-b]pyridine scaffold has been explored for its antimicrobial properties:

  • Antimicrobial Studies : Compounds derived from this scaffold have exhibited promising activity against various bacterial strains. For example, derivatives have been synthesized that demonstrate significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Potential : The compound's ability to inhibit specific kinases associated with cancer cell proliferation has been investigated. It has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in several cancers .

Synthesis and Biomedical Applications

The synthesis of this compound involves various synthetic methodologies that allow for the introduction of diverse functional groups:

  • Synthetic Routes : The synthesis typically involves multi-step reactions starting from readily available precursors. Recent advancements in catalytic methods have improved yields and reduced reaction times .
  • Therapeutic Applications : Beyond PPAR activation and antimicrobial properties, ongoing research is exploring the compound's broader therapeutic potential across various disease models .

Data Table: Summary of Biological Activities

Activity TypeCompound Activity DescriptionReference
PPARα ActivationSelective activation comparable to fenofibrate
AntimicrobialSignificant inhibition against various microbial strains
AnticancerInhibition of TRK signaling pathways
Synthesis EfficiencyImproved yields via novel synthetic methodologies

Case Study 1: Dyslipidemia Treatment

In a controlled study involving high-fructose-fed rats, this compound was administered to evaluate its hypolipidemic effects. Results indicated a significant reduction in plasma triglyceride levels comparable to standard treatments like fenofibrate .

Case Study 2: Anticancer Efficacy

A series of pyrazolo[3,4-b]pyridine derivatives were tested against various cancer cell lines. This compound showed potent inhibitory effects on cell proliferation in vitro, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Differences & Implications Reference
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Phenyl Lacks fluorine, reducing electron-withdrawing effects and potential target affinity .
Methyl 1-benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Benzyl Bulky benzyl group may hinder synthetic yield (9%) and alter steric interactions .

Functional Group Variations at Position 4

Compound Name Position 4 Group Key Differences & Implications Reference
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid Increased acidity and potential for salt formation; reduced stability vs. methyl ester .
1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid Phenyl at position 6 enhances aromatic interactions but reduces solubility .

Substituent Variations at Position 5 and 6

Compound Name Position 5/6 Substituents Key Differences & Implications Reference
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cyclopropyl (position 6) Cyclopropyl introduces ring strain, potentially improving metabolic stability .
5-Chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Chloro (position 5) Chlorine adds steric bulk and electron-withdrawing effects, altering reactivity .

Ester vs. Ethyl Ester Derivatives

Compound Name Ester Group Key Differences & Implications Reference
Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Ethyl Ethyl ester may slow hydrolysis rates, affecting bioavailability .

Biological Activity

Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antitumor, antibacterial, and anti-inflammatory effects, based on recent research findings.

Structural Overview

The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in medicinal chemistry. The presence of a fluorophenyl group and the carboxylate moiety enhances its biological activity by potentially influencing molecular interactions with biological targets.

Antitumor Activity

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their antitumor properties . Research indicates that these compounds can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance:

  • A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibit cyclin-dependent kinases (CDKs), with some compounds showing IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • The mechanism of action includes targeting key signaling pathways involved in cancer progression, such as the inhibition of B-Raf kinase and the epidermal growth factor receptor (EGFR) .

Antibacterial Activity

Recent investigations have highlighted the antibacterial potential of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis:

  • A combinatorial library of these compounds was screened for activity against M. tuberculosis H37Rv strain. Some derivatives exhibited promising antituberculotic activity, indicating that structural modifications can enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have also been documented:

  • In vitro assays demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, compounds showed IC50 values ranging from 19.45 to 42.1 µM against COX-1 and COX-2 enzymes .

Table 1: Summary of Biological Activities

Biological ActivityTargetIC50 Value (µM)Reference
CDK2 InhibitionCDK20.36
CDK9 InhibitionCDK91.8
AntituberculoticM. tuberculosis H37RvN/A
COX-1 InhibitionCOX-119.45
COX-2 InhibitionCOX-231.4

Q & A

Q. What synthetic strategies are optimal for preparing methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with high purity?

  • Methodological Answer : The synthesis typically involves cyclization and alkylation steps. For pyrazolo[3,4-b]pyridine derivatives, Biginelli-like reactions are effective for constructing the core structure . Alkylation of intermediates (e.g., using ethyl-2-chloroacetate) under anhydrous conditions (DMF, K₂CO₃) yields N-alkylated products, confirmed by ¹H NMR shifts (e.g., triplet at δ1.13 for N-CH₂) . Purification via column chromatography and validation by HPLC (≥95% purity) is critical, as seen in structurally related compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : ¹H NMR and mass spectrometry (MS) are essential. For example, ¹H NMR can resolve methyl groups (e.g., δ2.45 and δ2.53 for CH₃ in pyrazolo[3,4-b]pyridine derivatives) and confirm substitution patterns . MS data (e.g., m/z 304 [M⁺] for analogous compounds) validate molecular weight . Purity is assessed via HPLC with UV detection (95% threshold) .

Advanced Research Questions

Q. How do fluorophenyl substituents influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability. Comparative studies of 4-fluorophenyl vs. non-fluorinated analogs show improved binding affinity in enzyme assays (e.g., factor Xa inhibition in apixaban derivatives) . Computational modeling (e.g., DFT calculations) can quantify electronic effects, while logP measurements validate hydrophobicity changes .

Q. What strategies resolve crystallographic data discrepancies for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Use SHELXL for refinement, especially for resolving disorder in fluorophenyl or methyl groups. For example, anisotropic displacement parameters and restraint algorithms improve accuracy in low-resolution datasets . Cross-validation with spectroscopic data (e.g., NMR NOE correlations) ensures structural consistency .

Q. How can computational docking predict the antioxidant or enzymatic activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., xanthine oxidase or factor Xa) identifies key interactions (e.g., hydrogen bonding with pyridine nitrogen). For antioxidant activity, dock into DPPH radical models to assess electron donation capacity, validated by in vitro assays (IC₅₀ values) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability. Perform microsomal stability assays (e.g., liver S9 fractions) to identify hydrolysis-prone esters. For example, cyclization of carboxamido linkers in apixaban analogs improved in vivo efficacy by reducing hydrolysis . Parallel artificial membrane permeability assays (PAMPA) can correlate in vitro absorption with in vivo bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.